![molecular formula C5H10NO4P B14376258 Dimethyl [(cyanomethoxy)methyl]phosphonate CAS No. 90212-95-6](/img/structure/B14376258.png)
Dimethyl [(cyanomethoxy)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [(cyanomethoxy)methyl]phosphonate is an organophosphorus compound with the molecular formula C₅H₁₀NO₄P. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a colorless liquid that is primarily used as a flame retardant and in the synthesis of other chemical compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl [(cyanomethoxy)methyl]phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of trimethyl phosphite with a halomethane, such as iodomethane . The reaction typically requires a catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific conditions to maximize yield and purity. The process may also involve purification steps to remove any impurities and ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl [(cyanomethoxy)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphonate esters.
Substitution: It can undergo nucleophilic substitution reactions, where the cyanomethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphonate esters, and substituted phosphonates, which have applications in different chemical processes and industries.
Wissenschaftliche Forschungsanwendungen
Dimethyl [(cyanomethoxy)methyl]phosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to produce other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic tool.
Industry: It is used as a flame retardant, plasticizer, and stabilizer in various industrial applications.
Wirkmechanismus
The mechanism of action of dimethyl [(cyanomethoxy)methyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an alkylating agent, modifying the structure and function of these targets. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to dimethyl [(cyanomethoxy)methyl]phosphonate include:
- Dimethyl methylphosphonate
- Diethyl methylphosphonate
- Trimethyl phosphite
Uniqueness
This compound is unique due to its specific chemical structure, which includes a cyanomethoxy group. This structural feature imparts distinct chemical properties and reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve .
Eigenschaften
CAS-Nummer |
90212-95-6 |
|---|---|
Molekularformel |
C5H10NO4P |
Molekulargewicht |
179.11 g/mol |
IUPAC-Name |
2-(dimethoxyphosphorylmethoxy)acetonitrile |
InChI |
InChI=1S/C5H10NO4P/c1-8-11(7,9-2)5-10-4-3-6/h4-5H2,1-2H3 |
InChI-Schlüssel |
ODXQOKNYKLWPKD-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(COCC#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


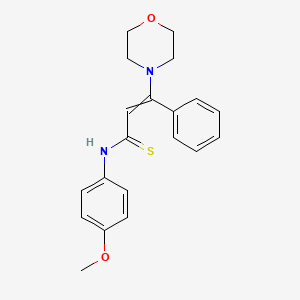
![4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B14376182.png)

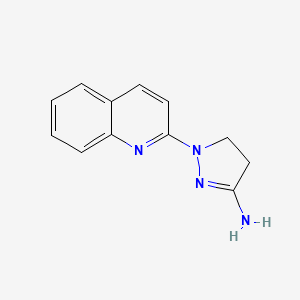
![2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone](/img/structure/B14376220.png)


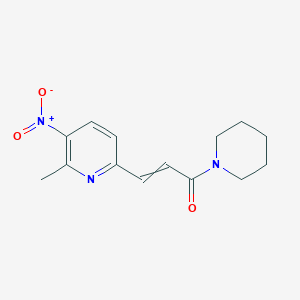
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14376236.png)
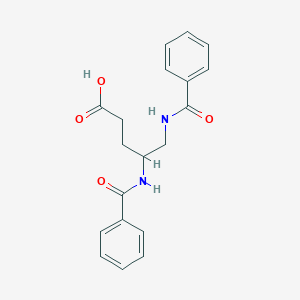
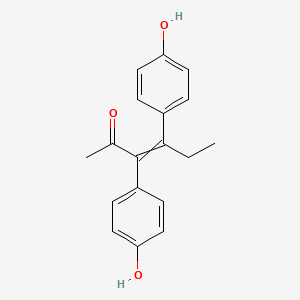
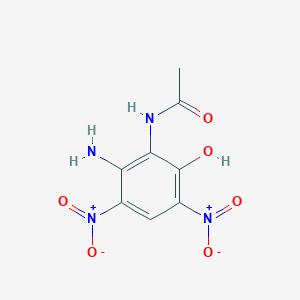
methyl]-5-phenylfuran-2,3-dione](/img/structure/B14376253.png)

